molecular formula C19H21N3O2 B2623873 (E)-2-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylacrylamide CAS No. 2035003-83-7

(E)-2-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylacrylamide

Cat. No.: B2623873
CAS No.: 2035003-83-7
M. Wt: 323.396
InChI Key: VNJMUFIYUUONNY-JLHYYAGUSA-N
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Description

(E)-2-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylacrylamide is a synthetic organic compound supplied for non-human research applications. With a molecular formula of C18H18N4O2, this acrylamide derivative features a cinnoline core, a privileged structure in medicinal chemistry known for its diverse biological activities . The compound's structure incorporates an acrylamide functional group, a key motif in modern drug discovery. Acrylamide-containing compounds are of significant interest in targeted therapy due to their potential to form covalent bonds with specific biological targets, such as enzymes, which can lead to prolonged inhibition and efficacy . While the specific biological data for this compound is limited in public sources, its structural class suggests potential as a valuable scaffold for investigating new antibiotic agents . Researchers can utilize this high-purity compound as a building block in organic synthesis, a reference standard in analytical chemistry, or a lead compound in biological screening assays to explore mechanisms of action against bacterial targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-methyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13(10-14-6-4-3-5-7-14)19(24)20-16-8-9-17-15(11-16)12-18(23)22(2)21-17/h3-7,10,12,16H,8-9,11H2,1-2H3,(H,20,24)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJMUFIYUUONNY-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCC3=NN(C(=O)C=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylacrylamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on current literature, including its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 298.35 g/mol
  • CAS Number : 1904619-66-4

Antimicrobial Activity

Research indicates that derivatives of hexahydrocinnoline structures exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some related compounds have been reported as low as 0.5 μg/mL against S. aureus and 64 μg/mL against M. smegmatis .

Compound NameMIC (μg/mL)Target Organism
Compound A0.5Staphylococcus aureus
Compound B64Mycobacterium smegmatis

Anticancer Activity

The hexahydrocinnoline derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific signaling pathways. For example, a related compound demonstrated significant cytotoxicity against melanoma cells with an IC₅₀ value of approximately 10 μM .

The proposed mechanisms of action for these compounds include:

  • Inhibition of Enzymatic Activity : Some studies have shown that these compounds inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Radical Scavenging : Certain derivatives exhibit antioxidant activity which may contribute to their overall biological efficacy .
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest in the G1 phase in cancer cells, leading to reduced proliferation .

Case Studies

  • Study on Antimycobacterial Activity : A study evaluating the antimycobacterial activity of related compounds found that structural modifications significantly impacted their effectiveness against M. tuberculosis. The most potent derivatives showed enhanced activity due to optimized interactions with bacterial enzymes .
  • Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of hexahydrocinnoline derivatives on various cancer cell lines, revealing that specific substitutions on the phenyl ring enhanced apoptosis induction .

Comparison with Similar Compounds

Target Compound

  • Core Structure: Hexahydrocinnolin ring (bicyclic system) with 2-methyl and 3-oxo substitutions.
  • Acrylamide Chain : (E)-3-phenylacrylamide with a methyl group at position 2.
  • Key Functional Groups : Amide, phenyl, and ketone moieties.

Analogous Compounds

(Z)-2-[(E)-cinnamamido]-N-ethyl-3-phenylacrylamide (1558) Core Structure: Lacks the hexahydrocinnolin ring; instead, it has a simpler ethylamine substituent. Key Differences: Linear acrylamide chain with ethyl substitution (vs. bicyclic ring in the target). Similarities: Shared (E)-cinnamamido and 3-phenyl groups .

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

  • Core Structure : Substituted phenyl ring with chloro and methyl groups.
  • Key Differences : Ethoxy group instead of a bicyclic ring; chloro substituent enhances electrophilicity.
  • Similarities : Acrylamide backbone and aromatic substituents .

(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylacrylamide Core Structure: Cyanovinyl group with dihydroxyphenyl substitution. Key Differences: Cyano group and catechol moiety (enhances polarity vs. the target’s hydrophobic hexahydrocinnolin). Similarities: Acrylamide framework .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
Target Compound Not reported ~350 (estimated) Not reported Likely DMSO-soluble
(Z)-2-[(E)-cinnamamido]-N-ethyl-3-phenylacrylamide (1558) C23H20N2O3 372.4 190 Soluble in DMSO
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide C12H14ClNO2 239.7 Not reported Low aqueous solubility
(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylacrylamide C16H12N2O3 280.3 Not reported Polar solvents

Key Observations :

  • The target’s hexahydrocinnolin ring likely increases molecular weight and hydrophobicity compared to linear analogs like 1556.
  • Ethoxy and cyano substituents in analogs alter electronic properties and solubility profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (E)-2-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenylacrylamide?

  • Methodological Answer : The synthesis of acrylamide derivatives typically involves multi-step reactions, including condensation, cyclization, and amidation. For example, similar compounds (e.g., (E)-3-(4-fluorophenyl)-N-(2-oxochromen-6-yl)prop-2-enamide) are synthesized via Michael addition or nucleophilic acyl substitution under controlled conditions (e.g., anhydrous DMF, 60–80°C, 12–24h) . Key considerations:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Catalysts : Triethylamine or DMAP for amide bond formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    • Data Table :
StepReaction TypeConditionsYield (%)
1CyclizationDMF, 80°C65–75
2AmidationDCM, RT80–85

Q. How can the stereochemical integrity of the (E)-isomer be confirmed during synthesis?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze coupling constants (J = 12–16 Hz for trans-vinylic protons) and NOESY for spatial correlations. X-ray crystallography (via SHELX refinement ) provides definitive proof. For example, ORTEP-3 or WinGX can visualize crystal packing and confirm the (E)-configuration.

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound against target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations assess binding affinity to targets (e.g., kinases, GPCRs). For fluorinated analogs, density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic sites . Steps:

  • Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*).
  • Protein Preparation : Retrieve PDB structures (e.g., 5T3A for kinases), remove water, add hydrogens.
  • Docking : Grid box centered on active site, 20 runs per ligand.
    • Data Contradiction : Discrepancies between in silico predictions and in vitro assays may arise from solvation effects or protein flexibility. Use MM-PBSA/GBSA to refine binding energy calculations .

Q. How can conflicting crystallographic data (e.g., twinning, disorder) be resolved for this compound?

  • Methodological Answer : SHELXL handles twinning (via TWIN/BASF commands) and disorder refinement. For severe cases:

  • Data Collection : High-resolution (<1.0 Å) data at synchrotron sources.
  • Modeling : Split atoms (PART command) or apply restraints (SIMU/RIGU).
  • Validation : Check R-factor convergence (<5% difference between R1 and wR2) .
    • Example : A related cinnolinone derivative showed pseudo-merohedral twinning (twin law -h, -k, -l), resolved using SHELXL’s TWIN matrix .

Experimental Design & Data Analysis

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer : Design of Experiments (DoE) identifies critical parameters. For example:

  • Factors : Temperature, solvent ratio, catalyst loading.
  • Response Surface Methodology : Central composite design (CCD) models nonlinear interactions .
    • Case Study : A triazolo-pyridine analog achieved 92% yield after optimizing solvent (EtOH:H2O 4:1) and temperature (70°C) via DoE .

Q. How can NMR spectral overlap in aromatic regions be deconvoluted for structural validation?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign protons and carbons. For crowded spectra (e.g., phenylacrylamide moieties):

  • Solvent Screening : DMSO-d6 vs. CDCl3 to shift peaks.
  • Paramagnetic Additives : Cr(acac)3 induces differential relaxation .

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